molecular formula C6H13NO2 B12442090 Ethyl 4-hydroxybutanimidate CAS No. 887579-53-5

Ethyl 4-hydroxybutanimidate

Cat. No.: B12442090
CAS No.: 887579-53-5
M. Wt: 131.17 g/mol
InChI Key: UFKJWVXZPJUWHG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybutanimidate is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an ethyl ester group and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxybutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-hydroxybutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the imidate ester occurring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxybutanimidate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidate ester can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxybutanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxybutanimidate involves its interaction with specific molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybutanoate: A related compound with similar structural features but lacking the imidate functionality.

    Butanimidic acid, 4-hydroxy-, ethyl ester: Another similar compound with slight variations in the functional groups.

Uniqueness

Ethyl 4-hydroxybutanimidate is unique due to its combination of ester and hydroxyimino functionalities, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-hydroxybutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6(7)4-3-5-8/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKJWVXZPJUWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695368
Record name Ethyl 4-hydroxybutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-53-5
Record name Ethyl 4-hydroxybutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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